N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide
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Overview
Description
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ringThe phenoxyphenyl moiety is then attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce new substituents onto the pyrrolidine ring or the phenoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyrrolidine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The benzyl and phenoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure and have similar biological activities.
Phenoxyphenyl derivatives: Compounds like 2-(4-phenoxyphenyl)ethanol have similar structural features and may exhibit comparable chemical reactivity.
Uniqueness
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the pyrrolidine ring and the phenoxyphenyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-20(23-11-8-14-25(16-23)32-24-12-6-3-7-13-24)27(31)28-17-22-15-26(30)29(19-22)18-21-9-4-2-5-10-21/h2-14,16,20,22H,15,17-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCHQRLNCOCMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)NCC3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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